molecular formula C12H11BrN4OS B6568771 2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946300-27-2

2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6568771
CAS No.: 946300-27-2
M. Wt: 339.21 g/mol
InChI Key: QDBBKNBUXUVZPP-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,4-b][1,3]thiazine core linked to a 2-bromobenzamide moiety. The triazolo-thiazine system is a bicyclic heterocycle combining triazole and thiazine rings, which confers unique electronic and steric properties. The bromine atom at the 2-position of the benzamide group enhances electrophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

2-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-9-5-2-1-4-8(9)10(18)14-11-15-16-12-17(11)6-3-7-19-12/h1-2,4-5H,3,6-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBBKNBUXUVZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps using industrial-grade reagents and solvents.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. For instance, as an anticancer agent, it inhibits PARP-1, an enzyme involved in DNA repair, thereby inducing apoptosis in cancer cells. It also inhibits EGFR, a receptor involved in cell proliferation, leading to reduced tumor growth . The molecular targets and pathways involved include the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2 .

Comparison with Similar Compounds

Key Comparative Data

Compound Core Structure Substituents Biological Activity Synthesis Method
Target Compound Triazolo[3,4-b][1,3]thiazine 2-Bromo-benzamide Potential enzyme inhibition Likely coupling reactions
BK48052 Triazolo[3,4-b][1,3]thiazine 4-Methoxy-benzamide Not reported Commercial synthesis
HTP/ITP Triazolo[3,4-b][1,3,4]thiadiazole Iodo/hydroxyl groups Heparanase inhibition Schiff base reactions
Compound 11 Benzothiazole 6-Bromo, 4-methylpiperazinyl Not specified Suzuki cross-coupling
6k Triazole-thione 3-Bromophenyl, benzoxazolyl Not specified Condensation/cyclization

Critical Analysis of Substituent Effects

  • Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and binding to nucleophilic enzyme residues, whereas methoxy groups improve solubility but reduce electrophilicity .
  • Triazolo-Thiazine vs. Thiadiazole : The thiazine ring’s partial saturation may confer greater conformational adaptability than rigid thiadiazole systems, influencing target selectivity .
  • Synthetic Flexibility : Bromine’s presence allows further functionalization (e.g., cross-coupling), as seen in ’s Suzuki reactions, offering pathways to diversify the target compound .

Biological Activity

2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a synthetic compound with the CAS number 946300-27-2. It belongs to a class of compounds that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₂H₁₁BrN₄OS
  • Molecular Weight : 339.21 g/mol
  • Structure : The compound features a bromine atom and a thiazole ring fused with a triazole structure, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole-thiazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation . For example, inhibitors targeting bromodomains have shown promise in modulating gene expression related to oncogenesis.

The biological activity of this compound likely involves:

  • Targeting Specific Enzymes : Interacting with enzymes critical for cellular processes.
  • Modulating Signaling Pathways : Affecting pathways involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Study on Triazole Derivatives Found significant antimicrobial activity against Mycobacterium tuberculosis with MIC values lower than traditional antibiotics.
Antitumor Evaluation Demonstrated that benzothiazole derivatives inhibited growth in A431 and A549 cancer cells.
Enzyme Inhibition Studies Identified potential as a selective inhibitor for bromodomains associated with cancer progression.

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